molecular formula C19H15N3O4 B2963139 N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 922041-78-9

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Cat. No.: B2963139
CAS No.: 922041-78-9
M. Wt: 349.346
InChI Key: AWUPETKXPOTRHJ-UHFFFAOYSA-N
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Description

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a synthetic 1,3,4-oxadiazole derivative designed for preclinical research. Compounds featuring the 1,3,4-oxadiazole ring are of significant interest in medicinal chemistry due to their broad biological activity profiles . Specifically, 1,3,4-oxadiazole derivatives are frequently investigated for their potential anticancer properties, with studies showing they can induce apoptosis and inhibit cell proliferation in various cancer cell lines . The core 1,3,4-oxadiazole structure is a known bioisostere for amide and ester functional groups, which can enhance metabolic stability and improve the molecule's ability to cross cell membranes, thereby facilitating its interaction with intracellular targets . This compound incorporates a benzofuran moiety, a privileged structure in drug discovery, which may contribute to its target binding affinity and selectivity. The molecular framework suggests potential research applications in studying key biological pathways involved in oncology. Researchers have found that similar 1,3,4-oxadiazole-acetamide hybrids can act by inhibiting enzymes such as matrix metalloproteinase-9 (MMP-9) , an enzyme critically involved in tumor invasion and metastasis . Other proposed mechanisms of action for related compounds include the activation of caspase-3 and the induction of mitochondrial membrane depolarization, leading to programmed cell death . This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-24-14-9-5-8-13-11-15(25-17(13)14)18-21-22-19(26-18)20-16(23)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUPETKXPOTRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of microwave-assisted synthesis or other advanced techniques to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazole ring can lead to various reduced forms .

Scientific Research Applications

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with three analogs from the provided evidence:

Compound Name Core Heterocycle Key Substituents Molecular Formula Molecular Weight (g/mol)
N-[5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide (Target) 1,3,4-Oxadiazole 7-Methoxybenzofuran, phenylacetamide C₁₉H₁₅N₃O₄ 349.34
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide 1,3,4-Oxadiazole 4-Fluorophenyl, dihydroisoquinoline carboxamide C₁₈H₁₅FN₄O₂ 338.34
N-[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide 1,3,4-Thiadiazole Benzylamino, phenylacetamide C₁₇H₁₆N₄OS 324.40

Key Observations :

  • The target compound’s 7-methoxybenzofuran substituent distinguishes it from the fluorophenyl group in and the benzylamino group in . This substitution likely enhances π-π stacking interactions in biological targets compared to simpler aryl groups.
  • The oxadiazole core in the target compound and contrasts with the sulfur-containing thiadiazole in .
  • The molecular weight of the target compound (349.34 g/mol) is higher than (338.34 g/mol), primarily due to the benzofuran moiety.

Biological Activity

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A benzofuran moiety, which is known for various biological activities.
  • An oxadiazole ring, which is often associated with antimicrobial and anticancer properties.
  • A phenylacetamide group, contributing to its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacteria and fungi. The specific compound has been evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their growth.

PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1525
Escherichia coli1230

Anticancer Activity

The benzofuran component of the compound has been linked to anticancer effects. Studies have indicated that benzofuran derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The oxadiazole ring further enhances this activity by potentially interacting with DNA or inhibiting key enzymes involved in cancer cell proliferation.

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and transcription in cancer cells.
  • Induction of Apoptosis : Activation of apoptotic pathways through the modulation of Bcl-2 family proteins has been observed in related compounds.
  • Antimicrobial Mechanisms : The exact mechanism against bacteria may involve disruption of cell wall synthesis or interference with metabolic pathways.

Study 1: Antimicrobial Evaluation

A study evaluated several oxadiazole derivatives, including this compound, for their antimicrobial properties using disk diffusion methods. Results indicated that this compound exhibited a significant inhibition zone against Candida albicans and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound induced cell cycle arrest at the G2/M phase and increased apoptosis rates compared to control groups. The study highlighted the compound's ability to modulate signaling pathways associated with cancer progression.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide, and how can computational methods optimize yield?

  • Methodological Answer : The synthesis typically involves coupling 7-methoxy-1-benzofuran-2-carboxylic acid derivatives with 2-phenylacetamide via 1,3,4-oxadiazole intermediates. Computational reaction path search methods (e.g., quantum chemical calculations) can predict favorable intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational modeling with experimental validation to identify optimal reaction conditions and catalysts, accelerating yield optimization .

Q. Which spectroscopic techniques are critical for structural characterization and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the benzofuran and oxadiazole moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) confirms functional groups (e.g., C=O, C-O-C). Spectrofluorometric analysis (as in ) can assess fluorescence properties linked to electronic transitions in the benzofuran core .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer : Antioxidant assays (e.g., DPPH radical scavenging), enzyme inhibition studies (e.g., COX-2), and cytotoxicity screens (MTT assay) are common. For analogs like pyrazolo-benzothiazin acetamides, such assays revealed structure-activity relationships (SARs) critical for prioritizing derivatives for further testing .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize reaction conditions and reduce experimental redundancy?

  • Methodological Answer : DoE employs factorial designs (e.g., Central Composite Design) to systematically vary parameters (temperature, solvent, catalyst loading) and identify interactions. For example, a 3² factorial design could optimize oxadiazole ring formation, minimizing side reactions. Statistical analysis (ANOVA) quantifies parameter significance, enabling efficient scaling .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Methodological Answer : Cross-validate computational models (e.g., Density Functional Theory) with kinetic experiments. If discrepancies arise in reaction pathways, revise computational parameters (e.g., solvation models) or re-examine experimental conditions (e.g., trace moisture). ICReDD’s feedback loop iteratively refines models using experimental data .

Q. How can quantum chemical calculations elucidate the compound’s reactivity in catalytic systems?

  • Methodological Answer : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Transition state analysis (e.g., Nudged Elastic Band method) visualizes energy barriers for reactions like oxadiazole cyclization. Pairing these with experimental kinetics validates proposed mechanisms .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) involve HPLC monitoring of degradation products at elevated temperatures (40–60°C) and pH extremes (1–13). Kinetic modeling (Arrhenius equation) extrapolates shelf-life, while LC-MS identifies degradation pathways (e.g., hydrolysis of the oxadiazole ring) .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity and physicochemical properties?

  • Methodological Answer : Use SAR studies to compare analogs. For example, replacing the methoxy group in benzofuran with halogens alters lipophilicity (logP) and membrane permeability. Molecular docking predicts binding affinities to target proteins, guiding rational design .

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